molecular formula C16H22N4O6 B14258008 L-Phenylalanine, L-serylglycylglycyl- CAS No. 403700-66-3

L-Phenylalanine, L-serylglycylglycyl-

Cat. No.: B14258008
CAS No.: 403700-66-3
M. Wt: 366.37 g/mol
InChI Key: GVVUOPXPPVUSQP-RYUDHWBXSA-N
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Description

L-Phenylalanine, L-serylglycylglycyl- is a synthetic peptide composed of the amino acids L-phenylalanine, L-serine, glycine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, L-serylglycylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Phenylalanine, L-serylglycylglycyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, offering an alternative method for large-scale production.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, L-serylglycylglycyl- can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylpyruvate.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield phenylpyruvate, while reduction can lead to modified peptide chains with altered functional groups.

Scientific Research Applications

L-Phenylalanine, L-serylglycylglycyl- has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based drugs.

    Industry: Utilized in the development of biosensors and biocatalysts.

Mechanism of Action

The mechanism of action of L-Phenylalanine, L-serylglycylglycyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine: An essential amino acid involved in protein synthesis and precursor to neurotransmitters.

    L-Serine: A non-essential amino acid important for protein synthesis and metabolic pathways.

    Glycylglycine: A dipeptide used in biochemical studies and as a buffer component.

Uniqueness

L-Phenylalanine, L-serylglycylglycyl- is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its structure allows for targeted interactions with biological molecules, making it valuable for research and therapeutic purposes.

Properties

CAS No.

403700-66-3

Molecular Formula

C16H22N4O6

Molecular Weight

366.37 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C16H22N4O6/c17-11(9-21)15(24)19-7-13(22)18-8-14(23)20-12(16(25)26)6-10-4-2-1-3-5-10/h1-5,11-12,21H,6-9,17H2,(H,18,22)(H,19,24)(H,20,23)(H,25,26)/t11-,12-/m0/s1

InChI Key

GVVUOPXPPVUSQP-RYUDHWBXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CO)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CO)N

Origin of Product

United States

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